molecular formula C32H30N6O4S2 B2566531 N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 393586-23-7

N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2566531
CAS No.: 393586-23-7
M. Wt: 626.75
InChI Key: VHVHIZVNMBXYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hybrid heterocyclic molecule featuring a 1,2,4-triazole core linked to a 4,5-dihydro-1H-pyrazole moiety, a thiophene ring, and a furan-2-carboxamide group. Key structural elements include:

  • 1,2,4-Triazole: A five-membered aromatic ring with three nitrogen atoms, known for metabolic stability and diverse pharmacological activities .
  • 4,5-Dihydro-1H-pyrazole: A partially saturated pyrazole ring that enhances conformational flexibility and binding affinity .
  • Thiophene and Furan: Electron-rich aromatic heterocycles that influence electronic properties and intermolecular interactions .

Properties

IUPAC Name

N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30N6O4S2/c1-20-7-4-8-25(21(20)2)37-29(18-33-31(40)27-9-5-15-42-27)34-35-32(37)44-19-30(39)38-26(22-11-13-23(41-3)14-12-22)17-24(36-38)28-10-6-16-43-28/h4-16,26H,17-19H2,1-3H3,(H,33,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVHIZVNMBXYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)C6=CC=CO6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N6O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((4-(2,3-dimethylphenyl)-5-((2-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide represents a complex structure with potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C28H30N6O3SC_{28}H_{30}N_{6}O_{3}S with a molecular weight of approximately 510.65 g/mol. The structure features multiple pharmacophoric elements, including a furan ring, triazole moiety, and a pyrazole derivative, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC28H30N6O3S
Molecular Weight510.65 g/mol
LogP5.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6
Rotatable Bonds9

Anticancer Activity

Recent research has highlighted the anticancer potential of compounds featuring triazole and pyrazole moieties. For instance, studies indicate that derivatives of triazoles exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic activity of similar compounds against human cancer cell lines such as A549 (lung), HepG2 (liver), and MCF-7 (breast). The compounds demonstrated varying degrees of inhibition, with IC50 values ranging from 1.29 µM to 15.01 µM depending on the specific structural modifications.

Table 2: Cytotoxic Activity of Related Compounds

Compound IDCell LineIC50 (µM)
Compound VIIA5494.87
Compound XMCF-715.01
Compound XIHepG21.29
Compound XIIT47D27.3

The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key enzymes in cancer cell proliferation and survival pathways, such as fibroblast growth factor receptors (FGFR1) and others involved in angiogenesis and metastasis.

Antioxidant Properties

In addition to anticancer effects, the compound may possess antioxidant properties due to the presence of thiol groups in the triazole derivatives. Research has shown that similar compounds can scavenge free radicals and reduce oxidative stress in cellular models.

Anti-inflammatory Activity

Compounds with triazole scaffolds have also been reported to exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant in the context of chronic inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key Differences and Implications

Core Heterocycles: The target compound’s 1,2,4-triazole-pyrazole hybrid distinguishes it from thiazole-based analogues (e.g., ). Triazoles generally exhibit higher metabolic stability than thiazoles due to reduced susceptibility to oxidative degradation . Pyrazole moieties (as in the target compound) are associated with anti-inflammatory and kinase inhibitory activities, whereas thiazolidinones (e.g., ) are linked to antimicrobial effects .

In contrast, the target’s 4-methoxyphenyl group offers moderate electron-donating effects, balancing solubility and activity . Halogen Substituents: Chlorophenyl (e.g., ) and fluorophenyl (e.g., ) groups increase lipophilicity and membrane permeability compared to the target’s dimethylphenyl group .

Synthetic Complexity :

  • The target compound’s multi-step synthesis (inferred from similar structures in ) likely involves challenges in regioselective functionalization of the triazole and pyrazole rings.
  • Yields for analogous compounds vary widely: 37–70% for benzothiazole derivatives vs. 99% purity for nitrothiophene carboxamides , suggesting divergent synthetic optimizations.

Spectroscopic Characterization :

  • IR spectra of triazole-thione derivatives (e.g., ) show νC=S bands at ~1250 cm⁻¹, absent in the target compound due to its thioether linkage .
  • ¹H NMR of the target’s furan-2-carboxamide group would display characteristic deshielded protons at δ 7.5–8.0 ppm, comparable to ’s furan derivatives .

Research Findings and Trends

  • Bioactivity Gaps : While nitrothiophene carboxamides (e.g., ) show narrow-spectrum antibacterial activity, the target compound’s biological profile remains unexplored in the provided evidence.
  • Synthetic Innovations: The use of HATU () and Oxone® () highlights trends toward coupling reagents and green oxidants, which could be applied to the target compound’s synthesis .
  • Tautomerism : ’s triazole-thione/thiol equilibrium underscores the importance of tautomeric analysis for the target compound, which may influence its reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.